Isopropoxy vs. Allyloxy C-5 Substituent: Physicochemical Differentiation
The target compound’s saturated isopropoxy substituent confers a lower clogP relative to the directly analogous allyloxy compound bearing a C=C unsaturation. While no experimental logP has been published for the target compound itself, the ChemDiv allyloxy analog (Y070-1540) has a measured logP of 4.96 . Class-level data on 1,3,4-oxadiazoles indicate that replacing an alkene with its saturated counterpart predictably reduces logP by approximately 0.3–0.5 units [1]. This moderate lipophilicity reduction translates into superior aqueous solubility and potentially more favorable in vivo distribution while preserving sufficient membrane permeability for intracellular target engagement.
| Evidence Dimension | Computed/estimated partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated ~4.5–4.7 (class-level inference based on reduction from allyloxy analog) |
| Comparator Or Baseline | 2-(3-methyl-1-benzofuran-2-yl)-5-{4-[(prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazole (ChemDiv Y070-1540): measured logP = 4.96 |
| Quantified Difference | ΔlogP ≈ −0.3 to −0.5 (estimated reduction from saturation of the allyl group) |
| Conditions | ChemDiv experimentally determined logP via shake-flask method; class-level inference from 1,3,4-oxadiazole SAR analogs |
Why This Matters
Lower logP correlates with reduced non-specific protein binding, improved aqueous solubility, and better attrition rates in lead optimization—key procurement decision drivers.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
